2,4-Dichlorooctanoic acid
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Overview
Description
2,4-Dichlorooctanoic acid is an organic compound characterized by the presence of two chlorine atoms attached to the octanoic acid chain. This compound is part of the broader class of chlorinated carboxylic acids, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorooctanoic acid typically involves the chlorination of octanoic acid. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorinated acid to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions include chlorinated alcohols, ketones, aldehydes, and substituted carboxylic acids.
Scientific Research Applications
2,4-Dichlorooctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of herbicides and pesticides, leveraging its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2,4-Dichlorooctanoic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes involved in metabolic pathways, leading to disrupted cellular functions. In plants, it mimics natural auxins, causing uncontrolled growth and eventually plant death. This property makes it effective as a herbicide.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another chlorinated carboxylic acid widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Similar in structure but with an additional chlorine atom, used for similar applications.
Dichlorprop: A related compound with similar herbicidal properties.
Uniqueness: 2,4-Dichlorooctanoic acid is unique due to its specific chain length and the position of chlorine atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
90284-91-6 |
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Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2,4-dichlorooctanoic acid |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-6(9)5-7(10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
MWPPUKVRMXFMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)O)Cl)Cl |
Origin of Product |
United States |
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